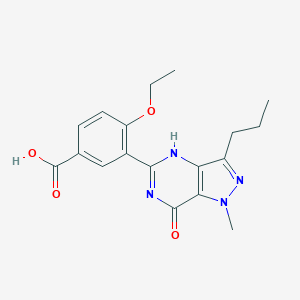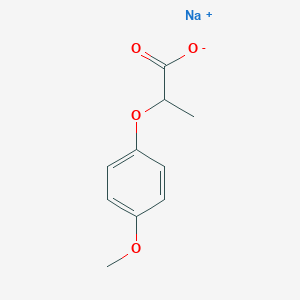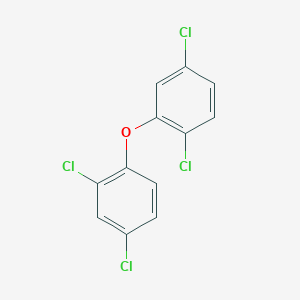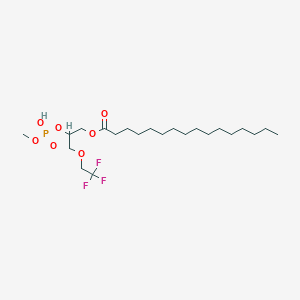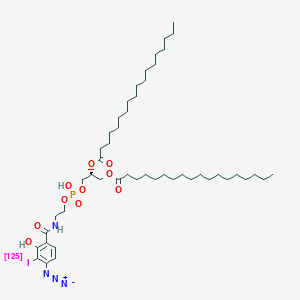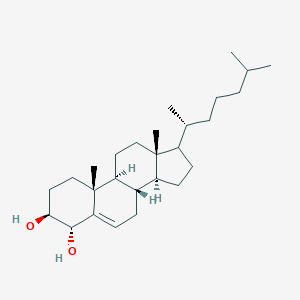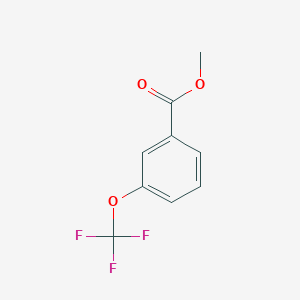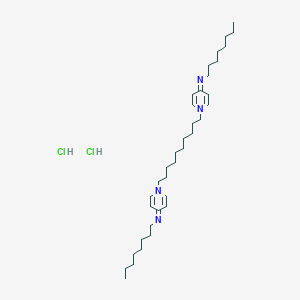
Chlorhydrate d’octénidine
Vue d'ensemble
Description
Le chlorhydrate d'octénidine est un tensioactif cationique avec une structure de tensioactif gemini dérivée de la 4-aminopyridine. Il est connu pour son activité antimicrobienne à large spectre contre les bactéries Gram-positives et Gram-négatives. Depuis 1987, il est principalement utilisé en Europe comme antiseptique pour la peau, les muqueuses et les plaies .
Applications De Recherche Scientifique
Octenidine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Widely used as an antiseptic for skin, mucous membranes, and wounds. It is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the formulation of disinfectants and antiseptic products for healthcare and personal care
Mécanisme D'action
Target of Action
Octenidine hydrochloride (OCT) is a cationic surfactant with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria . It primarily targets the bacterial cell membrane .
Mode of Action
OCT disrupts the osmotic balance of bacterial cells by affecting potassium ions . It also interacts with lipid membranes, creating bridges between lipid head molecules . This disruption of the cell membrane leads to leakage of intracellular contents and ultimately cell death .
Biochemical Pathways
Its primary action is the disruption of bacterial cell membranes, which leads to cell death .
Pharmacokinetics
As a topical antiseptic, oct is primarily used on the skin, mucosa, and wounds, where it acts locally at the site of application .
Result of Action
The result of OCT’s action is the rapid killing of a wide range of bacteria. It has been shown to achieve a 3-log reduction of bacteria within 30 seconds . This makes OCT particularly effective as an antiseptic for wound care and other medical procedures .
Action Environment
The efficacy of OCT can be influenced by various experimental conditions, including the solvents used to dissolve it, the bacterial concentration, and the methods used for analysis . For example, more OCT is required when it is dissolved in phosphate or Hepes buffers instead of water, and when a higher bacterial concentration is used . Despite these influences, OCT remains a highly effective antiseptic under a wide range of conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . Octenidine hydrochloride has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Cellular Effects
The effects of octenidine hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, octenidine hydrochloride has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .
Molecular Mechanism
At the molecular level, octenidine hydrochloride exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, octenidine hydrochloride has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octenidine hydrochloride have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that octenidine hydrochloride can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .
Dosage Effects in Animal Models
The effects of octenidine hydrochloride vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Octenidine hydrochloride is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .
Transport and Distribution
Within cells and tissues, octenidine hydrochloride is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .
Subcellular Localization
Octenidine hydrochloride localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'octénidine implique la réaction du 1,10-dibromodécane avec la 4-octylpyridine pour former le composé intermédiaire, qui est ensuite traité avec de l'acide chlorhydrique pour donner du chlorhydrate d'octénidine. Les conditions de réaction impliquent généralement un chauffage et l'utilisation de solvants tels que l'éthanol .
Méthodes de production industrielle : Les méthodes de production industrielle visent à optimiser le rendement et la pureté du chlorhydrate d'octénidine. Une méthode améliorée implique la réduction des coûts de préparation et la minimisation des impuretés générées pendant le processus. Cette méthode comprend l'utilisation de catalyseurs spécifiques et de milieux réactionnels contrôlés pour garantir une production de haute qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'octénidine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ses applications typiques.
Réduction : Les réactions de réduction sont moins fréquentes pour le chlorhydrate d'octénidine.
Substitution : Il peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et conditions courants :
Oxydation : Agents oxydants forts tels que le permanganate de potassium.
Substitution : Nucléophiles comme l'hydroxyde de sodium en conditions aqueuses.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la substitution peut entraîner différents composés de pyridine substitués .
4. Applications de la recherche scientifique
Le chlorhydrate d'octénidine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme tensioactif dans diverses réactions chimiques et formulations.
Biologie : Employé dans des études microbiologiques pour étudier ses propriétés antimicrobiennes.
Médecine : Largement utilisé comme antiseptique pour la peau, les muqueuses et les plaies. Il est efficace contre un large spectre de bactéries, y compris le Staphylococcus aureus résistant à la méthicilline (SARM).
Industrie : Utilisé dans la formulation de désinfectants et de produits antiseptiques pour les soins de santé et les soins personnels
5. Mécanisme d'action
Le chlorhydrate d'octénidine exerce ses effets en perturbant les membranes cellulaires des bactéries. Sa nature cationique lui permet d'interagir avec les composants chargés négativement des parois cellulaires bactériennes, entraînant une lyse cellulaire et la mort. Ce mécanisme est efficace contre les bactéries Gram-positives et Gram-négatives. Le composé inhibe également la formation de biofilms, ce qui le rend utile dans la prévention des infections .
Composés similaires :
Chlorhexidine : Un autre antiseptique largement utilisé avec une activité antimicrobienne à large spectre similaire.
Polyhexaméthylène biguanide (PHMB) : Utilisé dans le soin des plaies et comme désinfectant.
Povidone-iode : Antiseptique couramment utilisé avec un mécanisme d'action différent impliquant la libération d'iode.
Unicité : Le chlorhydrate d'octénidine est unique par son action rapide et sa concentration efficace plus faible que la chlorhexidine. Il est également moins cher et n'a pas montré de développement de résistance, ce qui en fait un choix privilégié dans de nombreuses applications .
Comparaison Avec Des Composés Similaires
Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.
Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.
Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.
Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Octenidine hydrochloride involves the reaction of 1,8-octanediamine with 1-chloro-5-hydroxy-2,4-pentadiene in the presence of hydrochloric acid.", "Starting Materials": [ "1,8-octanediamine", "1-chloro-5-hydroxy-2,4-pentadiene", "Hydrochloric acid" ], "Reaction": [ "1. To a 500 mL round bottom flask, add 1,8-octanediamine (10 g, 0.07 mol) and 1-chloro-5-hydroxy-2,4-pentadiene (15 g, 0.07 mol).", "2. Add 50 mL of hydrochloric acid (concentrated, 37%) to the flask and stir the mixture for 24 hours at room temperature.", "3. After 24 hours, pour the reaction mixture into a separating funnel and extract the product with 100 mL of ethyl acetate.", "4. Wash the organic layer with water (50 mL) and dry over anhydrous sodium sulfate.", "5. Concentrate the organic layer under reduced pressure to obtain a white solid, which is Octenidine hydrochloride (12 g, 60% yield)." ] } | |
Numéro CAS |
70775-75-6 |
Formule moléculaire |
C36H63ClN4 |
Poids moléculaire |
587.4 g/mol |
Nom IUPAC |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
Clé InChI |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |
SMILES canonique |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
| 70775-75-6 | |
Numéros CAS associés |
71251-02-0 (Parent) |
Synonymes |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


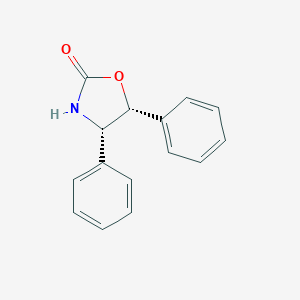

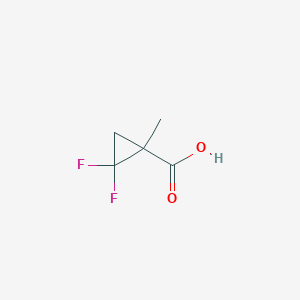

![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
